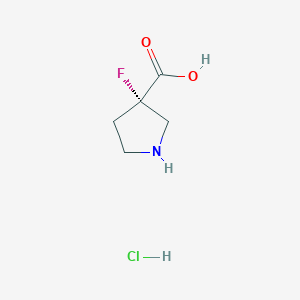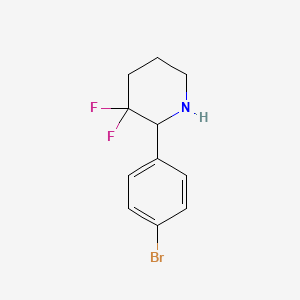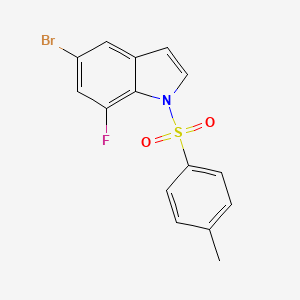
5-Bromo-7-fluoro-1-tosyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-fluoro-1-tosyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine, fluorine, and tosyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-1-tosyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by the introduction of the tosyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination using a fluorinating agent like Selectfluor.
- Tosylation using tosyl chloride in the presence of a base like pyridine.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-7-fluoro-1-tosyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-7-fluoro-1-tosyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, such as anticancer, antiviral, or anti-inflammatory properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-fluoro-1-tosyl-1H-indole and its derivatives depends on their specific molecular targets. In general, indole derivatives can interact with various biological targets, such as enzymes, receptors, and nucleic acids. The presence of bromine, fluorine, and tosyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 7-Bromo-1H-indole
- 5-Fluoro-1H-indole
- 1-Tosyl-1H-indole
Comparison: 5-Bromo-7-fluoro-1-tosyl-1H-indole is unique due to the presence of all three substituents (bromine, fluorine, and tosyl) on the indole ring. This combination of substituents provides distinct chemical properties and reactivity compared to other indole derivatives. For example, the presence of both bromine and fluorine allows for selective substitution reactions, while the tosyl group can act as a protecting group or a leaving group in various reactions.
Propiedades
Fórmula molecular |
C15H11BrFNO2S |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
5-bromo-7-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H11BrFNO2S/c1-10-2-4-13(5-3-10)21(19,20)18-7-6-11-8-12(16)9-14(17)15(11)18/h2-9H,1H3 |
Clave InChI |
XXKZAIRASRJYTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


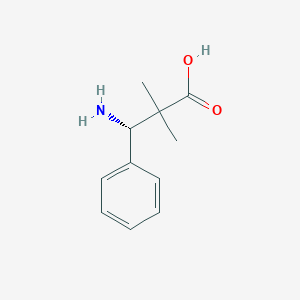
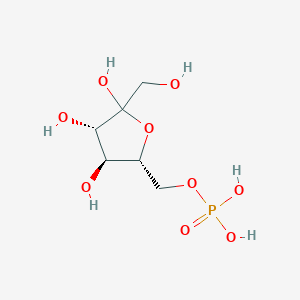
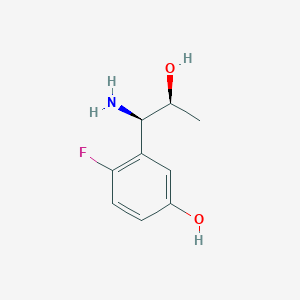
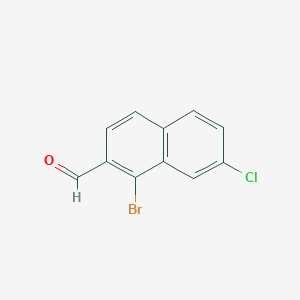
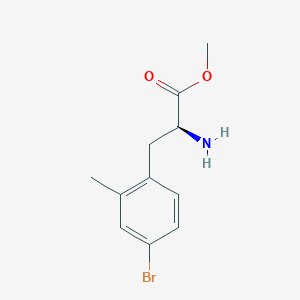
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
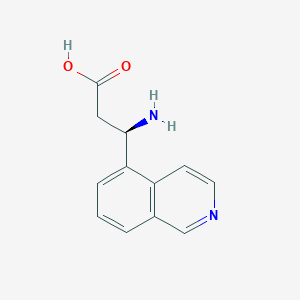
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)

![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
